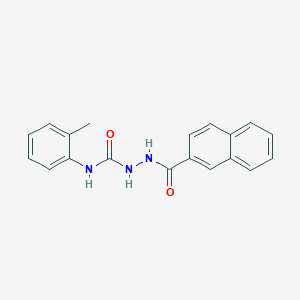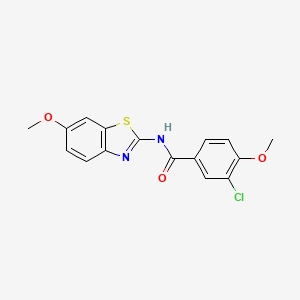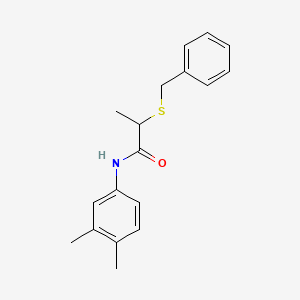![molecular formula C14H22N2O3S B4986278 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as Mempes, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to act on various ion channels and receptors, including voltage-gated sodium channels, NMDA receptors, and TRPV1 receptors. 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of these channels and receptors, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of neuropathic pain. However, further studies are needed to fully understand the effects of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide on the human body.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. However, there are also some limitations to using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including its potential toxicity and the need for further studies to fully understand its effects.
将来の方向性
There are several future directions for the study of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including the development of new drug candidates based on its structure, the exploration of its potential therapeutic applications in various fields, and the further investigation of its mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide and the evaluation of its toxicity and pharmacokinetics.
In conclusion, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, highlighting the importance of further studies to fully understand its potential therapeutic applications.
合成法
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting compound with 2-aminoethyl methanesulfonate. The final product is obtained through purification and crystallization.
科学的研究の応用
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and neuropathic pain. In neuroscience, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In cancer research, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
1-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-3-5-14(13)12-20(17,18)15-6-7-16-8-10-19-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUOIXWZKHRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)

![2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)

